![molecular formula C23H24FN5OS B2816022 5-((4-Benzylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869343-95-3](/img/structure/B2816022.png)
5-((4-Benzylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a benzylpiperazin-1-yl group, a 2-fluorophenyl group, and a thiazolo[3,2-b][1,2,4]triazol-6-ol group. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on certain transporters .Scientific Research Applications
Synthesis and Antimicrobial Activities
The synthesis of 1,2,4-triazole derivatives and their potential antimicrobial activities have been widely explored. For example, studies have demonstrated the synthesis of novel 1,2,4-triazole compounds with significant antimicrobial properties. One such study involved the synthesis of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines bearing a 3-methylthio{7H-1,2,4-triazolo[1,5-d]tetrazol-6-yl} moiety, showing potential as antimicrobial agents against a variety of microorganisms (Taha, 2008).
Anticancer Activities
Furthermore, 1,2,4-triazole derivatives have been investigated for their anticancer properties. Research has focused on the synthesis of such compounds and their evaluation against cancer cell lines, indicating the potential of 1,2,4-triazole derivatives as anticancer agents. This includes the synthesis of fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles with moderate to good antiproliferative potency against various cancerous cell lines, suggesting a promising direction for the development of new anticancer drugs (Chowrasia et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have shown good antibacterial activity . The specific protein target (PDB ID 1XDQ) was mentioned in relation to a similar compound .
Mode of Action
It’s known that the compound’s structure includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms. Attached to this ring is a 2-fluorophenyl group and a propyl chain that leads to a pyrazine-2-carboxamide moiety. These structural features may play a role in its interaction with its targets.
Biochemical Pathways
Similar compounds have been found to exhibit anti-inflammatory and analgesic activities , suggesting that they may affect pathways related to inflammation and pain perception.
Pharmacokinetics
A similar compound has been described as a novel inhibitor of equilibrative nucleoside transporters (ents), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This suggests that the compound may have similar pharmacokinetic properties.
Result of Action
Based on the information about similar compounds, it can be inferred that the compound may have antibacterial activity and could potentially affect inflammation and pain perception .
properties
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(2-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5OS/c1-16-25-23-29(26-16)22(30)21(31-23)20(18-9-5-6-10-19(18)24)28-13-11-27(12-14-28)15-17-7-3-2-4-8-17/h2-10,20,30H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWYNHCBQNMISZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCN(CC4)CC5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Benzylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol |
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